![molecular formula C13H24N2O2 B1372083 Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate CAS No. 897396-23-5](/img/structure/B1372083.png)
Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate
Overview
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : A novel synthesis method for diazabicyclo[4.3.1]decane derivatives was developed, using octanedioic acid and other compounds, leading to the production of new building blocks for nicotinic modulators (Paliulis et al., 2013).
- Molecular Structure Characterization : The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized, showcasing its unique bicyclo[2.2.2]octane structure, via methods like NMR spectroscopy and X-ray diffraction analysis (Moriguchi et al., 2014).
Chemical Transformations and Derivatives
- Decarboxylative Acylation : Diazabicyclo[2.2.2]octane (DABCO) has been used effectively for decarboxylative acylation of carboxylic acids, leading to the formation of a variety of α-keto and α,β-unsaturated amides or esters (Zhang et al., 2017).
- Cyclopropanation Processes : Tert-butyl-substituted allyl malonates, derived from malonic acid, underwent copper(I)-catalyzed cyclopropanation to yield specific cyclopropane carboxylic acids (Koskinen & Muñoz, 1993).
- Formation of Spirocyclic Compounds : Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate was used in synthesizing spirocyclic 3-oxotetrahydrofurans, which can serve as precursors for other biologically active compounds (Moskalenko & Boev, 2012).
Crystallographic Studies
- Crystallographic Characterization : Detailed crystallographic studies have been conducted on 2-tert-butyl-3-aryl-2,3-diazabicyclo[2.2.2]octanes to understand the geometry changes upon electron loss, providing insights into molecular interactions and structure (Nelsen et al., 2005).
properties
IUPAC Name |
tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-7-10-5-4-6-11(9-15)14-10/h10-11,14H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYLWFDGGQTJND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CCCC(C1)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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